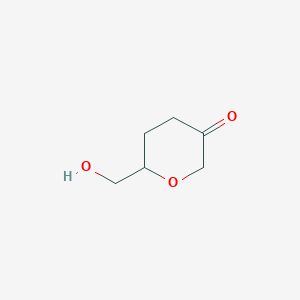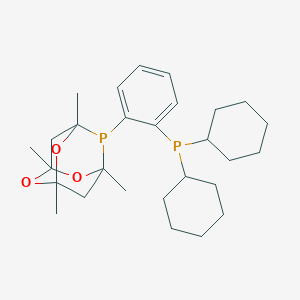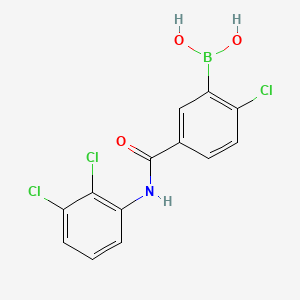
2-Chloro-5-(2,3-dichlorophenylcarbamoyl)benzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2,3-dichlorophenylcarbamoyl)benzeneboronic acid is a specialized organic compound characterized by its boronic acid group and chlorinated aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(2,3-dichlorophenylcarbamoyl)benzeneboronic acid typically involves multi-step organic reactions. One common approach is the reaction of 2,3-dichlorophenyl isocyanate with 2-chlorobenzeneboronic acid under controlled conditions. The reaction requires precise temperature control and the use of a suitable solvent to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-5-(2,3-dichlorophenylcarbamoyl)benzeneboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be performed to modify the chlorinated aromatic rings.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution reactions often require nucleophiles and suitable solvents to facilitate the reaction.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Reduced derivatives of the chlorinated aromatic rings.
Substitution: Substituted boronic acid derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-Chloro-5-(2,3-dichlorophenylcarbamoyl)benzeneboronic acid is used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is valuable in the synthesis of complex organic molecules.
Biology: The compound can be employed in biological studies to investigate the role of boronic acids in biological systems. It may also serve as a building block for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its boronic acid group makes it a potential candidate for drug design, particularly in the development of enzyme inhibitors.
Industry: In the chemical industry, this compound can be utilized in the production of advanced materials and polymers. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism by which 2-Chloro-5-(2,3-dichlorophenylcarbamoyl)benzeneboronic acid exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved vary based on the biological or industrial context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Chlorobenzeneboronic acid
2,3-Dichlorophenyl isocyanate
Other boronic acid derivatives
Uniqueness: 2-Chloro-5-(2,3-dichlorophenylcarbamoyl)benzeneboronic acid stands out due to its specific combination of chlorinated aromatic rings and boronic acid group
Propriétés
Formule moléculaire |
C13H9BCl3NO3 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
[2-chloro-5-[(2,3-dichlorophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H9BCl3NO3/c15-9-5-4-7(6-8(9)14(20)21)13(19)18-11-3-1-2-10(16)12(11)17/h1-6,20-21H,(H,18,19) |
Clé InChI |
JISRVYPGQJIELD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid](/img/structure/B15201946.png)


![7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15201963.png)
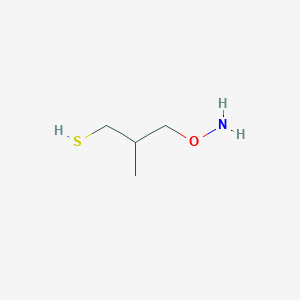
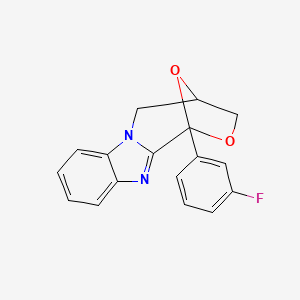
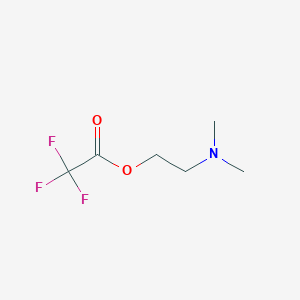
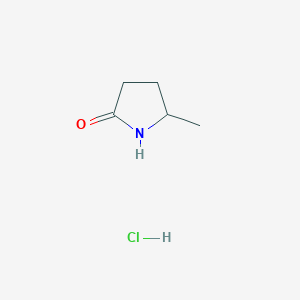

![10,16-Bis[3,5-bis(trifluoromethyl)phenyl]-12-(4-methylphenyl)sulfonyl-13-oxo-12,14-diaza-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15202012.png)
